molecular formula C6H10BNO2 B14844634 1,5-Dimethyl-pyrrol-3-ylboronic acid

1,5-Dimethyl-pyrrol-3-ylboronic acid

Cat. No.: B14844634
M. Wt: 138.96 g/mol
InChI Key: FBTBXQSEVBFWII-UHFFFAOYSA-N
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Description

1,5-Dimethyl-pyrrol-3-ylboronic acid is an organoboron compound that features a pyrrole ring substituted with two methyl groups and a boronic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dimethyl-pyrrol-3-ylboronic acid can be synthesized through several methods. One common approach involves the borylation of 1,5-dimethylpyrrole using a boron reagent such as bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-pyrrol-3-ylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate various reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products Formed

    Coupled Products: From Suzuki–Miyaura coupling, forming new carbon-carbon bonds.

    Hydroxylated Products: From oxidation reactions, converting the boronic acid group to a hydroxyl group.

Mechanism of Action

The mechanism of action of 1,5-dimethyl-pyrrol-3-ylboronic acid involves its ability to form stable complexes with various molecules. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in sensing applications and in the development of boron-containing drugs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Dimethyl-pyrrol-3-ylboronic acid is unique due to its pyrrole ring, which imparts distinct electronic properties and reactivity compared to other boronic acids. This uniqueness makes it valuable in specific synthetic applications and research areas .

Properties

Molecular Formula

C6H10BNO2

Molecular Weight

138.96 g/mol

IUPAC Name

(1,5-dimethylpyrrol-3-yl)boronic acid

InChI

InChI=1S/C6H10BNO2/c1-5-3-6(7(9)10)4-8(5)2/h3-4,9-10H,1-2H3

InChI Key

FBTBXQSEVBFWII-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN(C(=C1)C)C)(O)O

Origin of Product

United States

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